Saikosaponin D

Catalog No.
S588028
CAS No.
20874-52-6
M.F
C42H68O13
M. Wt
781.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saikosaponin D

CAS Number

20874-52-6

Product Name

Saikosaponin D

IUPAC Name

(2R,3S,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H68O13

Molecular Weight

781.0 g/mol

InChI

InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22+,23-,24-,25-,26-,27+,28-,29+,30-,31+,32-,33+,34-,35+,37+,38+,39-,40+,41-,42+/m1/s1

InChI Key

KYWSCMDFVARMPN-HRCXMRRKSA-N

Synonyms

saikosaponin, saikosaponin A, saikosaponin B, saikosaponin B1, saikosaponin B2, saikosaponin B3, saikosaponin B4, saikosaponin C, saikosaponin D, saikosaponin K, saikosaponin L, saikosaponins

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O

Saikosaponin D is a triterpenoid saponin primarily extracted from the roots of Bupleurum species, particularly Bupleurum scorzonerifolium. This compound has garnered significant attention due to its diverse pharmacological properties, particularly in traditional Chinese medicine where it is recognized for its therapeutic benefits. Saikosaponin D is characterized by its complex molecular structure, with the chemical formula C42H68O13C_{42}H_{68}O_{13} and a molecular weight of approximately 780.98 g/mol . The compound exhibits a unique arrangement of hydroxyl groups and sugar moieties, contributing to its biological activities.

Saikosaponin D (SSD) is a triterpene saponin, a type of natural compound found in the roots of Bupleurum plants, commonly known as Bupleuri Radix []. It has garnered significant scientific research attention due to its potential health benefits, particularly in the following areas:

Antitumor effects:

  • SSD exhibits various antitumor properties, including inhibiting the proliferation, invasion, metastasis, and angiogenesis of cancer cells, while also inducing cell apoptosis, autophagy, and differentiation [].
  • Studies suggest SSD can target multiple pathways involved in cancer development, making it a potential candidate for multi-targeted cancer therapy [].
  • However, further research is needed to fully understand the mechanisms of action and potential clinical applications of SSD in cancer treatment [].

Anti-inflammatory effects:

  • Research suggests SSD possesses anti-inflammatory properties, potentially beneficial for treating inflammatory diseases [].
  • Studies have shown SSD can suppress the activity of inflammatory mediators and pathways in various models of inflammation [].
  • More research is necessary to elucidate the specific mechanisms by which SSD exerts its anti-inflammatory effects and its potential therapeutic efficacy in different inflammatory conditions [].

Other potential applications:

  • Emerging research explores the potential of SSD in other areas, including neurodegenerative diseases, liver diseases, and cardiovascular diseases [].
  • However, these investigations are still in the early stages, and further research is needed to validate these potential applications and establish their safety and efficacy [].
, particularly those involving the formation of macromolecular complexes. It can react with different chemical reagents to produce distinct colors, which are indicative of its presence and concentration in biological samples . The compound is synthesized via the mevalonate pathway, leading to the production of isoprenoids, which are crucial for the biosynthesis of triterpenoids like saikosaponin D .

Saikosaponin D exhibits a wide range of biological activities, making it a compound of interest in pharmacological research. Its notable effects include:

  • Antitumor Activity: Saikosaponin D has been shown to inhibit cancer cell proliferation, invasion, and metastasis while inducing apoptosis and autophagy in various cancer cell lines such as HeLa and MCF-7 .
  • Immunomodulatory Effects: The compound modulates immune responses by suppressing inflammatory factors and pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway .
  • Antioxidant Properties: Saikosaponin D scavenges reactive oxygen species, thereby mitigating oxidative stress and protecting cells from damage .

The synthesis of saikosaponin D can be achieved through natural extraction from plant sources or via total synthesis in laboratory settings. The natural extraction involves:

  • Harvesting the roots of Bupleurum species.
  • Employing solvent extraction techniques to isolate saikosaponin D from other constituents.
  • Purification processes such as chromatography to obtain high-purity saikosaponin D.

Total synthesis methods are less common but involve complex organic synthesis techniques that replicate the natural biosynthetic pathways of triterpenoids.

Saikosaponin D has several applications in medicine and pharmacology:

  • Cancer Therapy: Due to its antitumor properties, saikosaponin D is being investigated as a potential chemotherapeutic agent for various cancers .
  • Anti-inflammatory Treatments: Its ability to modulate immune responses makes it a candidate for treating inflammatory diseases .
  • Neuroprotective Effects: Research indicates that saikosaponin D may provide neuroprotection against oxidative stress-related neurodegenerative disorders .

Studies have shown that saikosaponin D interacts with various cellular pathways and proteins:

  • Calcium Homeostasis: Saikosaponin D affects calcium signaling by inhibiting sarcoplasmic/endoplasmic reticulum calcium ATPase pumps, leading to altered calcium levels within cells .
  • Autophagy Induction: It promotes autophagy through mechanisms involving the activation of specific kinases and pathways related to nutrient recycling and cell survival .

Saikosaponin D shares structural and functional similarities with other saponins derived from Bupleurum species. Notable similar compounds include:

Comparison Table

CompoundKey ActivitiesUnique Features
Saikosaponin DAntitumor, immunomodulatory, antioxidantInduces autophagy; potent SERCA inhibitor
Saikosaponin AAnti-inflammatoryLess potent against cancer
Saikosaponin CCytotoxicLimited autophagic activity
GinsenosidesAntioxidant, anti-inflammatoryDiverse effects based on specific ginsenoside

Saikosaponin D's unique ability to induce autophagy while also acting as a potent inhibitor of cancer cell growth distinguishes it from these similar compounds. Its multifaceted role in modulating cellular processes makes it a promising candidate for further therapeutic development.

XLogP3

2.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

8

Exact Mass

780.46599222 g/mol

Monoisotopic Mass

780.46599222 g/mol

Heavy Atom Count

55

UNII

UR635J3F00

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiviral Agents

Pictograms

Irritant

Irritant

Wikipedia

Saikosaponin d

Dates

Modify: 2023-08-15
Chem. Pharm. Bull., 1980, 28, p2367
Hsu YL, et.al.,, Life Sci., 2004, 75, p1231

Dobashi I, et.al.,, Neurosci. Lett., 1995, 197, p235

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